Cas no 19036-43-2 (3-Amino-2,2-dimethylpropanoic acid)

3-アミノ-2,2-ジメチルプロパン酸は、非天然アミノ酸の一種であり、その特異的な構造(β位にジメチル基を有する)により優れた立体障害効果を示します。この化合物は医薬品中間体やペプチド修飾に応用可能で、特にタンパク質構造安定化や酵素阻害剤設計において立体選択性の制御が可能です。高い化学的安定性と生体適合性を併せ持ち、有機合成における多段階反応にも耐える特性を有しています。CAS登録番号は[該当CAS番号を記載]で、分子量は131.17 g/molです。結晶性粉末として提供され、極性溶媒への溶解性に優れるため、各種官能基導入反応に適しています。

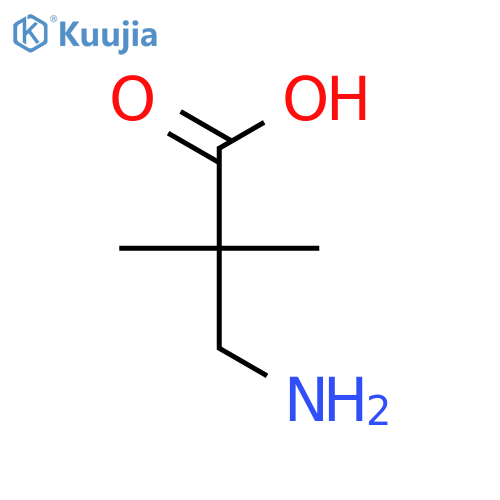

19036-43-2 structure

商品名:3-Amino-2,2-dimethylpropanoic acid

3-Amino-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-beta-alanine

- 3-Amino-2,2-dimethylpropanoic acid

- 3-Amino-2,2-dimethyl-propanoic acid

- Propanoic acid,3-amino-2,2-dimethyl-

- 3-amino-2,2-dimethylpropanoic acid(SALTDATA: HCl)

- 3-amino-2,2-dimethyl-propionic acid

- Propanoic acid,3-amino-2,2-dimethyl

- Nsc 32047

- 3-Amino-2,2-dimethyl-propanoic acid HCl

- .BETA.-ALANINE, 2,2-DIMETHYL-

- A853250

- D76726

- MFCD09055365

- 2-methyl-aminoisobutyric acid

- AB49662

- DTXSID20172516

- FT-0648461

- AMINOPIVALIC ACID

- Propanoic acid, 3-amino-2,2-dimethyl-

- 3-amino-2,2-dimethylpropanoicacid

- 2-Methylaminoisobutyric acid

- 2,2-DIMETHYL-.BETA.-ALANINE

- NSC32047

- CS-0107300

- .BETA.-AMINOPIVALIC ACID

- 3-amino-2,2-dimethylpropionic acid

- CHEMBL2074956

- BS-52234

- amino-2,2-dimethylpropanoic acid

- AKOS011494777

- J-511522

- DGNHGRLDBKAPEH-UHFFFAOYSA-N

- SCHEMBL434731

- GN6Q6N22NJ

- EN300-67276

- 19036-43-2

- NSC-32047

- UNII-GN6Q6N22NJ

- Me-AIB

- alpha-(N-methyl-11C)-methylaminoisobutyric acid

- 14C-MeAIB

- alpha-(N-methyl-14C)-methylaminoisobutyric acid

- BETA-ALANINE, 2,2-DIMETHYL-

- DB-019182

- BETA-AMINOPIVALIC ACID

- DTXCID4095007

-

- MDL: MFCD09055365

- インチ: InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8)

- InChIKey: DGNHGRLDBKAPEH-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CN)C(=O)O

計算された属性

- せいみつぶんしりょう: 117.07900

- どういたいしつりょう: 117.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 98.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- PSA: 63.32000

- LogP: 0.75620

3-Amino-2,2-dimethylpropanoic acid セキュリティ情報

3-Amino-2,2-dimethylpropanoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-Amino-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989440-5g |

3-Amino-2,2-dimethylpropanoic acid |

19036-43-2 | 95% | 5g |

$900 | 2024-08-02 | |

| Enamine | EN300-67276-0.25g |

3-amino-2,2-dimethylpropanoic acid |

19036-43-2 | 0.25g |

$134.0 | 2023-05-29 | ||

| Enamine | EN300-67276-2.5g |

3-amino-2,2-dimethylpropanoic acid |

19036-43-2 | 2.5g |

$253.0 | 2023-05-29 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-25g |

3-Amino-2,2-dimethyl-propionic acid |

19036-43-2 | 96% | 25g |

¥14689.82 | 2025-01-22 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1092-5g |

3-amino-2,2-dimethylpropanoic acid |

19036-43-2 | 95% | 5g |

$718 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1129495-1g |

3-Amino-2,2-dimethyl-propionic acid |

19036-43-2 | 95% | 1g |

$170 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-500mg |

3-Amino-2,2-dimethyl-propionic acid |

19036-43-2 | 96% | 500mg |

¥1005.55 | 2025-01-22 | |

| Aaron | AR002F7L-1g |

Propanoic acid, 3-amino-2,2-dimethyl- |

19036-43-2 | 97% | 1g |

$258.00 | 2025-02-11 | |

| 1PlusChem | 1P002EZ9-1g |

Propanoic acid, 3-amino-2,2-dimethyl- |

19036-43-2 | 95% | 1g |

$439.00 | 2024-06-17 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0122-1g |

3-Amino-2,2-dimethyl-propionic acid |

19036-43-2 | 96% | 1g |

¥1180.43 | 2025-01-22 |

3-Amino-2,2-dimethylpropanoic acid 関連文献

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

19036-43-2 (3-Amino-2,2-dimethylpropanoic acid) 関連製品

- 2140-95-6((R)-3-Amino-2-methylpropanoic acid)

- 214139-20-5(DL-3-Aminoisobutyric Acid Hydrate)

- 10569-72-9(DL-3-Aminoisobutyric acid)

- 144-90-1(DL-3-Aminoisobutyric Acid)

- 4249-19-8((2S)-3-amino-2-methyl-propanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19036-43-2)3-Amino-2,2-dimethylpropanoic acid

清らかである:99%

はかる:1g

価格 ($):232.0